![molecular formula C12H13N3OS B3723713 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B3723713.png)
6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone
Overview
Description
6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone, also known as PETP, is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various areas. PETP has been shown to have promising results in the treatment of cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of various cellular processes. 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone has been shown to have an effect on the immune system, stimulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone is its potential use in the treatment of cancer and inflammatory diseases. 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone has been shown to have promising results in preclinical studies, making it a potential candidate for further development. One limitation of 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone is its low yield in the synthesis process, which can make it difficult to produce in large quantities for further research.
Future Directions
There are several future directions for the research and development of 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone. One direction is to further investigate the mechanism of action of 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone and its effects on various cellular processes. Another direction is to optimize the synthesis process of 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone to increase the yield and make it more cost-effective. 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone can also be further studied for its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases.
Scientific Research Applications
6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone has been shown to have potential applications in various areas of scientific research. One of the most promising areas is in the treatment of cancer. 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 6-amino-2-[(2-phenylethyl)thio]-4(3H)-pyrimidinone has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
4-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c13-10-8-11(16)15-12(14-10)17-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAJVRDXWLNJRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC(=CC(=O)N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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